2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group:
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Mannich reaction, where the piperazine derivative reacts with formaldehyde and a methoxyphenyl amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenated phenyl derivatives and formaldehyde are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)methyl]piperazin-1-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group also show similar pharmacological properties.
Uniqueness
2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-4-2-3-18(13-19)22-20(25)15-24-11-9-23(10-12-24)14-16-5-7-17(21)8-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQQCSAFUKAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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